3-[(2-Methylpropanesulfonyl)methyl]piperidine
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Overview
Description
3-[(2-Methylpropanesulfonyl)methyl]piperidine is a chemical compound with the molecular formula C₁₀H₂₁NO₂S. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications . This compound is primarily used in scientific research and as a synthetic intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropanesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 2-methylpropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropanesulfonyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-[(2-Methylpropanesulfonyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized as an intermediate in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropanesulfonyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
N-Methylpiperidine: Similar in structure but with different reactivity and applications.
Piperidine-4-sulfonic acid: Contains a sulfonic acid group, making it more acidic and suitable for different types of reactions
Uniqueness
3-[(2-Methylpropanesulfonyl)methyl]piperidine is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized compounds and in research applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C10H21NO2S |
---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
3-(2-methylpropylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C10H21NO2S/c1-9(2)7-14(12,13)8-10-4-3-5-11-6-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
NGQLOUQJZFCJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)CC1CCCNC1 |
Origin of Product |
United States |
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